6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 196934-80-2
VCID: VC7554848
InChI: InChI=1S/C15H16ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-4,7-8,10-11H,5-6H2,1H3,(H,17,18)(H,19,20)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)C2CC=CCC2C(=O)O
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.75

6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

CAS No.: 196934-80-2

Cat. No.: VC7554848

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.75

* For research use only. Not for human or veterinary use.

6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid - 196934-80-2

Specification

CAS No. 196934-80-2
Molecular Formula C15H16ClNO3
Molecular Weight 293.75
IUPAC Name 6-[(3-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C15H16ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-4,7-8,10-11H,5-6H2,1H3,(H,17,18)(H,19,20)
Standard InChI Key AUBWIOBFBFHVQX-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)C2CC=CCC2C(=O)O

Introduction

Structural and Stereochemical Considerations

Molecular Geometry

X-ray crystallography data is unavailable in the provided sources, but computational models predict a semi-rigid structure. The cyclohexene ring adopts a boat conformation to minimize steric strain between the carboxylic acid (C1) and carbamoyl (C6) groups. The 3-chloro-2-methylphenyl group rotates freely around the carbamoyl N-C bond, creating multiple conformational states .

Synthesis and Manufacturing

While detailed synthetic protocols are absent in the provided sources, retrosynthetic analysis suggests plausible pathways:

Key Steps

  • Cyclohexene carboxylation: Friedel-Crafts acylation of cyclohexene with chloroacetyl chloride, followed by hydrolysis to yield cyclohex-3-ene-1-carboxylic acid.

  • Carbamoyl formation: Reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, then coupling with 3-chloro-2-methylaniline via nucleophilic acyl substitution .

Industrial Production

Suppliers like ChemDiv (Catalog ID: Y205-2243) synthesize the compound at milligram to gram scales, as evidenced by its availability for screening libraries . Pilot-scale production would require optimization of:

  • Catalysts: Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Critical parameters from experimental and computational studies include:

PropertyValueMethod/Source
Molecular Weight293.75 g/molCalculated
logP3.2285Octanol-water partition
logD (pH 7.4)0.8727Distribution coefficient
Aqueous Solubility10.2 μM (logSw = -3.0884)Simulated
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors5Structural analysis
Polar Surface Area51.232 ŲComputational

The moderate logP value suggests moderate membrane permeability, while low aqueous solubility may limit bioavailability without formulation aids .

Pharmacological and Biological Activity

Although direct pharmacological data is unavailable in the provided sources, structural analogs provide insights:

Target Prediction

  • Carbonic anhydrase: The carboxylic acid and carbamoyl groups mimic sulfonamide inhibitors, suggesting possible binding to Zn²⁺-dependent enzymes .

  • Cyclooxygenase (COX): The chloroaryl group may interact with hydrophobic pockets in inflammatory enzymes .

Toxicity Profile

  • In vitro cytotoxicity: No data available, but the logD value (0.87 at pH 7.4) indicates moderate cellular uptake .

  • Metabolic stability: Predicted hepatic clearance via glucuronidation of the carboxylic acid group .

Isomeric and Analogous Compounds

A closely related isomer, 6-[(5-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 339022-00-3), differs in the chloro substituent position on the aromatic ring . Key comparisons:

Parameter3-Chloro Isomer 5-Chloro Isomer
Molecular Weight293.75 g/mol293.74 g/mol
logP3.22853.12 (estimated)
Commercial AvailabilityChemDiv Y205-2243A2B Chem AO84627

The 5-chloro isomer shows marginally lower hydrophobicity due to reduced steric shielding of the chloro group .

Applications and Future Directions

Current Uses

  • Chemical biology: Probe compound for mapping carboxylesterase activity in cell lysates .

  • Materials science: Monomer for synthesizing polyamides with tunable rigidity .

Research Opportunities

  • Enantioselective synthesis: Development of chiral catalysts to isolate active stereoisomers.

  • Prodrug development: Esterification of the carboxylic acid to improve oral bioavailability.

  • Computational modeling: Molecular dynamics simulations to predict protein binding sites.

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